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Compound of Interest

Compound Name: Acetic acid, chloro(hydroxyiMino)-
CAS No.: 14337-42-9
Cat. No.: B597289

Get Quote

Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid and its ester derivatives—maost notably ethyl 2-chloro-2-
(hydroxyimino)acetate (CAS 14337-43-0)—are highly versatile bifunctional building blocks in
modern pharmaceutical synthesis[1][2]. Characterized by the presence of a reactive chlorine
atom and a hydroxyimino (oxime) functional group, this compound serves as a stable, bench-
handleable precursor for the in situ generation of highly reactive nitrile oxides[2]. Its primary
application lies in the stereoselective construction of five-membered and six-membered
nitrogen/oxygen-containing heterocycles, such as A2 -isoxazolines and dihydro-oxadiazines,
which are critical pharmacophores in neuropharmacology and cardiovascular drug design[2].

Physicochemical Profiling & Safety

Handling ethyl 2-chloro-2-(hydroxyimino)acetate requires strict adherence to safety protocols
due to its reactive nature and toxicological profile. It is a known respiratory sensitizer and can
cause severe eye damage.
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Table 1: Physicochemical and Safety Profile

Property Value | Description

Chemical Name Ethyl 2-chloro-2-(hydroxyimino)acetate
CAS Number 14337-43-0[2]

Molecular Formula C4HeCINO3[2]

Molecular Weight 151.55 g/mol [2]

Appearance White to light yellow crystalline solid[2]
Melting Point 70 - 76 °C[2]

H315 (Skin Irrit.), H318 (Eye Dam.), H334
(Resp. Sens.), H335 (STOT SE 3)

GHS Hazard Codes

Storage Conditions 2 — 8 °C (Combustible Solid)

Mechanistic Insights: Nitrile Oxide Generation &
Cycloaddition

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate stems from its ability to undergo base-
promoted dehydrohalogenation.

The Causality of Experimental Design: Isolating aliphatic nitrile oxides is notoriously difficult
because they rapidly undergo spontaneous dimerization to form thermodynamically stable,
pharmacologically inactive furoxans[2]. To circumvent this, the chlorooxime is utilized as a
stable "masked" dipole. By introducing a mild base (such as sodium bicarbonate or
triethylamine) slowly into a solution containing both the chlorooxime and the target
dipolarophile (alkene/alkyne), the transient ethoxycarbonylformonitrile oxide is generated in
situ[2]. This maintains a low steady-state concentration of the nitrile oxide, kinetically favoring
the bimolecular [3+2] cycloaddition over the dimerization pathway.
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Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition vs dimerization.
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Key Pharmaceutical Applications
Synthesis of Glutamate Receptor Agonists

Derivatives of 2-chloro-2-(hydroxyimino)acetic acid are extensively used to synthesize chiral
amino acids structurally related to glutamic acid[1]. A prominent example is the synthesis of
CIP-AS, a potent agonist at the ionotropic AMPA-kainate receptors, which is critical for
neuropharmacological research. The isoxazole core of CIP-AS is constructed via the
cycloaddition of the chlorooxime-derived nitrile oxide.

A2 -Isoxazoline-Based B -Adrenergic Ligands

The 1,3-dipolar cycloaddition approach is utilized to prepare enantiomerically pure 3-
substituted- A2 -isoxazolin-5-yl-ethanolamines. These compounds serve as highly selective
ligands for human 3 -adrenergic receptor subtypes, demonstrating the compound's value in
cardiovascular and respiratory drug development.

Ring Expansion to Dihydro-oxadiazines

Beyond cycloadditions, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with aziridines to form N-
aziridinyloximes[2]. Treatment of these intermediates with a Lewis acid catalyst, specifically
scandium triflate [Sc(OTf)s], triggers a highly specialized ring expansion to yield dihydro-
oxadiazines—a rare heterocyclic scaffold with emerging applications in drug discovery[2][3].
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Synthesis of dihydro-oxadiazines via Sc(OTf)3-catalyzed ring expansion of N-aziridinyloximes.

Experimental Protocols
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Protocol A: In Situ Generation of Nitrile Oxide and [3+2]
Cycloaddition

This protocol is designed as a self-validating system; the slow addition of base is the critical
control parameter to suppress furoxan formation.

Reagents:

Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

Target Dipolarophile (e.g., terminal alkene) (1.5 equiv)

Sodium Bicarbonate (NaHCOs) (2.0 equiv)[2]

Solvent: Ethyl acetate or Dichloromethane (DCM)
Step-by-Step Methodology:

e Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve
the dipolarophile (1.5 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in the
chosen solvent (0.2 M concentration).

o Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality:
Lower temperatures stabilize the transient nitrile oxide and control the exothermic nature of
the dehydrohalogenation.

e Base Addition: Suspend NaHCOs (2.0 equiv) in a minimal amount of water. Add this agueous
suspension dropwise to the vigorously stirring organic layer over 1 hour using a syringe
pump. Causality: Slow addition ensures the nitrile oxide is consumed by the alkene as
rapidly as it is formed, preventing dimerization[2].

» Reaction Propagation: Remove the ice bath and allow the biphasic mixture to warm to room
temperature. Stir for 12—16 hours.

 In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The
disappearance of the chlorooxime spot (UV active) and the appearance of the isoxazoline
product validate reaction progression.
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o Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the
combined organic layers with brine, dry over anhydrous Na=SOa, filter, and concentrate in

vacuo.

« Purification: Purify the crude residue via flash column chromatography to isolate the pure A2
-isoxazoline.

Protocol B: Synthesis of Dihydro-oxadiazines via
Sc(OTf)s Catalysis

Step-by-Step Methodology:

o Oxime Formation: React ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriately
substituted aziridine in the presence of triethylamine (1.1 equiv) in DCM at 0 °C to yield the
N-aziridinyloxime intermediate[2][3].

« |solation: Wash the reaction mixture with water, dry the organic layer, and concentrate.
Briefly purify the intermediate via a short silica plug.

» Ring Expansion: Dissolve the N-aziridinyloxime in anhydrous DCM under an inert argon
atmosphere.

o Catalyst Addition: Add Scandium(lIl) triflate [Sc(OTf)s] (10 mol%) in one portion[3]. Stir at
room temperature for 4 hours.

e Quenching & Purification: Quench the reaction with saturated aqueous NaHCOs. Extract with
DCM, dry, and purify via chromatography to yield the dihydro-oxadiazine[2].

Data Presentation: Optimization of Cycloaddition

Conditions

The following table summarizes the quantitative impact of the base addition rate on the yield of
the desired isoxazoline versus the undesired furoxan dimer.

Table 2: Effect of Reaction Conditions on [3+2] Cycloaddition Yield
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Addition ) Isoxazoline Furoxan Dimer
Base Used Time (h) .

Method Yield (%) (%)

Bolus (All at
EtsN 4 35% 55%

once)

Slow Dropwise

EtsN 12 2% 15%
(2 h)
Bolus (All at

NaHCO:s (aq) 12 60% 25%
once)

Slow Dropwise
NaHCO:s (aq) 2h) 16 88% <5%

Note: Data reflects general optimization trends where slow generation of the
ethoxycarbonylformonitrile oxide maximizes the bimolecular trapping efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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